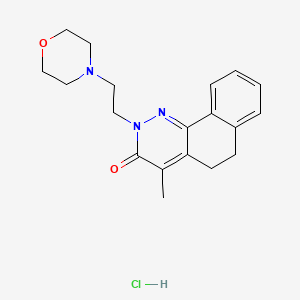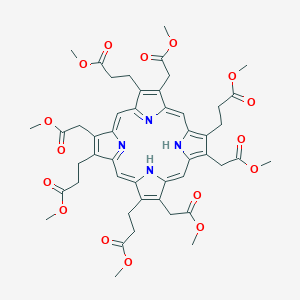
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate is a complex organic compound that features a unique structure with multiple pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate typically involves the reaction of 2,6-dipyridin-2-ylpyridine with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
Starting Materials: 2,6-dipyridin-2-ylpyridine and methanesulfonyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2,6-dipyridin-2-ylpyridine is dissolved in an appropriate solvent (e.g., dichloromethane), and methanesulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coordination Reactions: The pyridine rings can coordinate with metal ions to form metal complexes.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coordination Reactions: Metal salts such as nickel(II) sulfate, cobalt(II) sulfate, and cadmium(II) sulfate are used to form metal complexes. The reactions are performed in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, metal complexes, and oxidized or reduced forms of the compound. These products can exhibit different physical and chemical properties, making them useful for various applications.
科学研究应用
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be studied for their catalytic activity, electronic properties, and structural characteristics.
Biology: The compound and its derivatives can be investigated for their potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research into the compound’s potential therapeutic applications, including drug development and delivery systems, is ongoing.
Industry: The compound can be used in the development of new materials, such as polymers and nanomaterials, with specific functionalities.
作用机制
The mechanism of action of (2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. The pyridine rings provide multiple coordination sites, allowing for the formation of diverse structures.
In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2,2’6’,2’'-Terpyridine: A tridentate ligand with three pyridine rings, commonly used in coordination chemistry.
2,6-Di(pyridin-2-yl)pyridine: A related compound with a similar structure but without the methanesulfonate group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with a similar pyridine-based structure, used in the synthesis of metal complexes.
Uniqueness
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate is unique due to the presence of the methanesulfonate group, which can participate in various chemical reactions and enhance the compound’s solubility and reactivity
属性
分子式 |
C16H13N3O3S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate |
InChI |
InChI=1S/C16H13N3O3S/c1-23(20,21)22-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |
InChI 键 |
BFVSEPROEJCSRN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)






